2-chloro-1-[3-(1H-indazol-1-yl)pyrrolidin-1-yl]propan-1-one
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Overview
Description
2-chloro-1-[3-(1H-indazol-1-yl)pyrrolidin-1-yl]propan-1-one is a synthetic organic compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-[3-(1H-indazol-1-yl)pyrrolidin-1-yl]propan-1-one typically involves the following steps:
Formation of the Indazole Moiety: The indazole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Japp-Klingemann reaction.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced through nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the indazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-[3-(1H-indazol-1-yl)pyrrolidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols can replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-chloro-1-[3-(1H-indazol-1-yl)pyrrolidin-1-yl]propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-1-[3-(1H-indazol-1-yl)pyrrolidin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. This can lead to various pharmacological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: Compounds like 1H-indazole-3-carboxylic acid and 1H-indazole-5-carboxamide.
Pyrrolidine Derivatives: Compounds like 1-(2-pyrrolidinylmethyl)pyrrolidine and 1-(3-pyrrolidinyl)propan-2-one.
Uniqueness
2-chloro-1-[3-(1H-indazol-1-yl)pyrrolidin-1-yl]propan-1-one is unique due to its specific combination of the indazole and pyrrolidine moieties, which may confer distinct biological activities and pharmacological properties compared to other similar compounds.
Properties
IUPAC Name |
2-chloro-1-(3-indazol-1-ylpyrrolidin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-10(15)14(19)17-7-6-12(9-17)18-13-5-3-2-4-11(13)8-16-18/h2-5,8,10,12H,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLPUFFYLKSDAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)N2C3=CC=CC=C3C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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